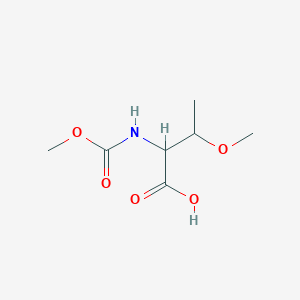
N-(methoxycarbonyl)-O-methyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methoxycarbonyl)-O-methyl-L-threonine, also known as (2S,3R)-3-methoxy-2-[(methoxycarbonyl)amino]butanoic acid, is a chemical compound with the molecular formula C7H13NO5 and a molecular weight of approximately 191.18 g/mol . This compound is characterized by its methoxy and methoxycarbonylamino functional groups attached to a butanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonine typically involves the protection of functional groups and subsequent coupling reactionsThe reaction conditions often involve the use of protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(methoxycarbonyl)-O-methyl-L-threonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(methoxycarbonyl)-O-methyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonylamino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Methoxycarbonyl)-O-methyl-L-threonine: Similar in structure but with different stereochemistry.
3-(Methoxymethoxy)butanoic acid: Lacks the methoxycarbonylamino group but shares the methoxy and butanoic acid moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H13NO5 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-methoxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10) |
Clave InChI |
PAISMPKJXOZRKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


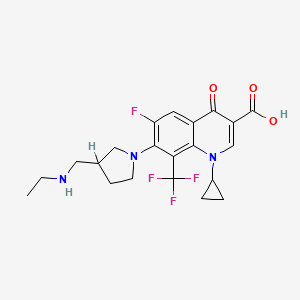
![Ethyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B8545859.png)
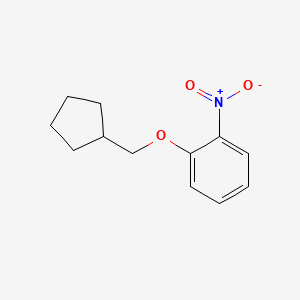
![1,3-Dimethyl-6-[2-(dimethylamino)vinyl]-5-nitrouracil](/img/structure/B8545873.png)


![2-[2-(Acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B8545889.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(dimethylamino)methyl]-1-[(4-fluorophenyl)methyl]-,methyl ester](/img/structure/B8545900.png)
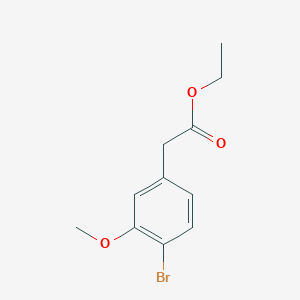

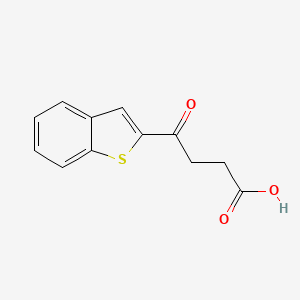
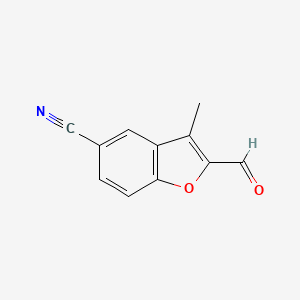
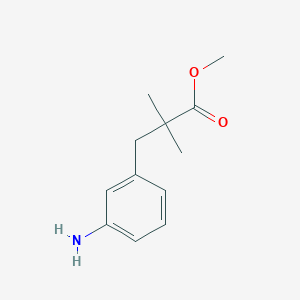
![ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8545950.png)
